molecular formula C13H18N2O4 B2701547 Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate CAS No. 1266369-25-8

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate

Cat. No.: B2701547
CAS No.: 1266369-25-8
M. Wt: 266.297
InChI Key: WFXHVZZCTZMYSA-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a nitrophenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-3-(4-nitrophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as tert-butyl acrylate, 4-nitrobenzaldehyde, and ammonia.

    Step 1 - Aldol Condensation: The first step involves the aldol condensation of tert-butyl acrylate with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ester.

    Step 2 - Reduction: The β-hydroxy ester is then reduced using a reducing agent like sodium borohydride to form the corresponding β-amino ester.

    Step 3 - Esterification: The final step involves the esterification of the β-amino ester with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-amino-3-(4-aminophenyl)propanoate.

    Substitution: Various substituted amino derivatives.

    Hydrolysis: 2-amino-3-(4-nitrophenyl)propanoic acid.

Scientific Research Applications

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to understand the interactions of amino acid derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-3-(4-nitrophenyl)propanoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with enzymes or receptors in biological systems. The compound may also act as a prodrug, releasing active metabolites upon enzymatic hydrolysis.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 2-amino-3-(4-aminophenyl)propanoate: Similar structure but with an amino group instead of a nitro group.

    Tert-butyl 2-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and biological activity. The nitro group can be selectively reduced to an amino group, providing a versatile handle for further chemical modifications.

Biological Activity

Tert-butyl 2-amino-3-(4-nitrophenyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant research findings and data.

This compound has a molecular formula of C13H17N2O4C_{13}H_{17}N_{2}O_{4} and features a tert-butyl ester group, an amino group, and a nitrophenyl substituent. The presence of the nitrophenyl group is particularly noteworthy as it can undergo reduction to form an amino group, which enhances the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Reduction Reactions : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst. This transformation allows the compound to engage with enzymes or receptors in biological systems.
  • Nucleophilic Substitution : The amino group can participate in nucleophilic substitution reactions with electrophiles, which may lead to the formation of more complex derivatives.
  • Hydrolysis : The ester functionality can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid, which may have distinct biological properties.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may serve as an intermediate in the synthesis of pharmaceuticals with potential anticancer effects. Its structure allows for modifications that could enhance efficacy against cancer cells .
  • Anti-inflammatory Activity : Compounds with similar structures often show anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.
  • Neuroprotective Effects : Some studies have indicated that related compounds activate neuroprotective pathways, which could be relevant for developing treatments for neurodegenerative diseases .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study demonstrated the synthesis of derivatives of 4-nitrophenylalanine using this compound as a precursor. This research highlighted the efficiency of various reducing agents in converting nitro groups to amino groups, yielding high-purity products suitable for biological testing .
  • Fluorescence Studies : Research involving fluorescent α-amino acids derived from similar structures showed that modifications at the nitrophenyl position could impact fluorescence properties, suggesting potential applications in bioimaging and tracking biological processes .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that variations in substituents on the aromatic ring significantly affect biological activity. For instance, compounds lacking electron-withdrawing groups exhibited reduced interaction with target proteins, emphasizing the importance of the nitrophenyl moiety in enhancing biological activity .

Comparative Analysis

Compound NameStructural FeaturesUnique Aspects
This compoundAmino acid backbone with nitrophenyl groupPotential for anticancer and anti-inflammatory activity
Tert-butyl 2-amino-3-(4-aminophenyl)propanoateSimilar structure but with an amino groupLacks nitro group; different reactivity profile
Tert-butyl 3-(4-methoxyphenyl)propanoateContains methoxy substituentVarying electronic properties affecting activity

Properties

IUPAC Name

tert-butyl 2-amino-3-(4-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(16)11(14)8-9-4-6-10(7-5-9)15(17)18/h4-7,11H,8,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXHVZZCTZMYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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